molecular formula C6H9N3OS B1334493 6-amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 15468-21-0

6-amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No. B1334493
CAS RN: 15468-21-0
M. Wt: 171.22 g/mol
InChI Key: RGNSLWRZHTXPAB-UHFFFAOYSA-N
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Description

6-amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, also known as 6-AET, is a synthetic molecule with a wide range of applications in scientific research. It is a versatile compound that can be used in various areas of chemistry, biochemistry, and medical research. 6-AET is a highly reactive compound with a wide range of reactivity, making it a useful tool in various scientific experiments.

Scientific Research Applications

Chemical Synthesis and Structure Analysis

  • Synthesis of Thioxopyrazolopyrimidinone Derivatives : 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one serves as a key precursor in the synthesis of thioxopyrazolopyrimidinone derivatives. These derivatives are characterized by various spectroscopic techniques and quantum chemical calculations, highlighting their potential in chemical synthesis and structure analysis (Kökbudak et al., 2020).

  • Creation of Novel Fused Pyrimidines : This compound is used as a versatile building block for synthesizing various novel fused pyrimidines, demonstrating its utility in the development of new chemical entities (El‐mahdy & Farouk, 2020).

  • Antiproliferative Effects on HL-60 Cells : It's also utilized in the synthesis of 6-unsubstituted dihydropyrimidin-2(1H)-thiones and -ones, which are assessed for their antiproliferative effect on HL-60 cells, indicating its potential in biomedical research (Nishimura et al., 2020).

  • Molecular Structure Elucidation : This compound is instrumental in the synthesis and structural elucidation of various heterocyclic compounds, which are characterized by X-ray diffraction, FT-IR, NMR, and density functional theory calculations (Pekparlak et al., 2018).

  • Exploration of Antimicrobial Properties : Synthesis of thiazolo[4,5-d]pyrimidines starting from this compound and their evaluation for antimicrobial activity demonstrates its role in the development of potential antimicrobial agents (Balkan et al., 2001).

properties

IUPAC Name

6-amino-1-ethyl-2-sulfanylidenepyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS/c1-2-9-4(7)3-5(10)8-6(9)11/h3H,2,7H2,1H3,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNSLWRZHTXPAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=O)NC1=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398382
Record name 6-amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

CAS RN

15468-21-0
Record name 6-Amino-1-ethyl-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15468-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 101992
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015468210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002703689
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101992
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
OR Elbatrawy, MA El Deeb, M Hagras… - Future Medicinal …, 2023 - Future Science
Background: Histone deacetylase (HDAC) inhibitors have good contributions in cancer management. Aim: To introduce new active HDAC inhibitors. Methods: Design and synthesis of …
Number of citations: 1 www.future-science.com

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